molecular formula C14H20BrN B10764387 Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide

Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide

Cat. No.: B10764387
M. Wt: 282.22 g/mol
InChI Key: ISLOOUSSKRJHPQ-UHFFFAOYSA-N
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Description

Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide (CAS: 1246094-80-3) is a synthetic amine derivative with a molecular formula of C₁₄H₂₀BrN and a molar mass of 282.23 g/mol . Structurally, it features a tetrahydronaphthalene (tetralin) backbone substituted with a cyclopropyl-methylamine group at the 2-position, stabilized as a hydrobromide salt. The compound is synthesized via reductive amination followed by demethylation using aqueous hydrobromic acid (48%), yielding final products with 70–80% efficiency under reflux conditions . Its synthesis emphasizes the role of hydrobromic acid in deprotecting methoxy intermediates and forming stable bromide salts.

Properties

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide

InChI

InChI=1S/C14H19N.BrH/c1-15(13-8-9-13)14-7-6-11-4-2-3-5-12(11)10-14;/h2-5,13-14H,6-10H2,1H3;1H

InChI Key

ISLOOUSSKRJHPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2CCC3=CC=CC=C3C2.Br

Origin of Product

United States

Scientific Research Applications

Research indicates that Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds is around 256 µg/mL.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. Compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation but may involve:

  • Interference with microbial cell wall synthesis.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of enzyme activity related to neurotransmitter breakdown.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

  • Antimicrobial Agents : Given its effectiveness against bacterial pathogens, this compound could be developed into new antimicrobial agents to combat antibiotic-resistant strains.
  • Cancer Therapy : Its cytotoxic properties indicate potential use in cancer therapy, particularly for specific types of malignancies where traditional treatments may be ineffective.
  • Neuroprotective Drugs : As an inhibitor of acetylcholinesterase, it could play a role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of tetrahydronaphthalen-2-amine derivatives, which vary in substituents and counterions. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Melting Point (°C) HPLC Retention (t1/t2) Synthesis Yield (%) Commercial Price (10 mg)*
Cyclopropyl-methyl-(1,2,3,4-tetrahydro...) HBr Cyclopropyl-methyl C₁₄H₂₀BrN Not reported Not reported 70–80 1,692.9
Cyclopropyl-(1,2,3,4-tetrahydro...) HCl Cyclopropyl C₁₃H₁₈ClN Not reported Not reported Not reported 0 (unavailable)
trans-4-Cyclohexyl-N,N-dimethyl... (5l) Cyclohexyl, N,N-dimethyl C₁₈H₂₇N 137–139 15.3 / 17.2 71 Not available
N-Propyl-1,2,3,4-tetrahydro... HCl Propyl C₁₃H₁₉N·HCl Not reported Not reported Not reported Not available

*Prices from Axon Medchem (2023) .

Key Observations:

  • Substituent Effects : The cyclopropyl-methyl group in the target compound introduces steric bulk compared to simpler alkyl chains (e.g., propyl) or dimethylamine derivatives. This may influence receptor binding or solubility .
  • Salt Forms : Hydrobromide salts (e.g., target compound) are less common than hydrochlorides but may offer enhanced crystallinity or stability .
  • Synthesis Efficiency : The target compound’s synthesis yield (70–80%) is comparable to analogues like 5l (71%) but requires harsher conditions (HBr reflux) .

Pharmacological and Commercial Considerations

  • Dopamine Receptor Affinity : N,N-Dimethyl derivatives (e.g., 5l–5o ) exhibit affinity for dopamine receptors, with substituents like biphenyl or chlorophenyl enhancing selectivity . The cyclopropyl-methyl group’s impact on receptor binding remains uncharacterized.
  • Commercial Availability : The target compound is priced significantly higher (1,692.9/10 mg) than analogues like 6-Chloro-DPAT hydrochloride (1,871.1/10 mg), suggesting niche research applications or complex synthesis .

Preparation Methods

Catalytic Hydrogenation of Naphthylamines

Reduction of 2-naphthylamine derivatives using hydrogen gas in the presence of transition metal catalysts (e.g., palladium on carbon) yields the tetrahydronaphthalen-2-yl amine. For example, hydrogenation of 2-nitroso-naphthalene at 50–60 psi H₂ in ethanol produces the amine with >90% purity.

Birch Reduction of Naphthalene Derivatives

The Birch reduction, employing lithium or sodium in liquid ammonia, selectively reduces aromatic rings. Applied to 2-substituted naphthalenes, this method generates the tetrahydronaphthalen-2-yl amine with regioselectivity dependent on electron-withdrawing groups.

Functionalization of the Amine Group

N-Alkylation with Cyclopropylmethyl Groups

The primary amine undergoes alkylation using cyclopropylmethyl bromide under basic conditions. A representative procedure involves:

  • Dissolving tetrahydronaphthalen-2-yl amine (1.0 equiv) in dry tetrahydrofuran (THF).

  • Adding cyclopropylmethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Refluxing at 65°C for 12–16 hours.

Yields typically range from 70–85%, with purification via column chromatography (hexane/ethyl acetate, 3:1).

Reductive Amination with Cyclopropanecarbaldehyde

An alternative approach employs reductive amination:

  • Condensation of tetrahydronaphthalen-2-yl amine with cyclopropanecarbaldehyde in methanol.

  • Reduction of the imine intermediate using sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
    This method achieves 65–75% yields but requires strict pH control to minimize side reactions.

Salt Formation with Hydrobromic Acid

Direct Acid-Base Reaction

The free base amine is treated with aqueous hydrobromic acid (48% w/w) in ethanol:

  • Amine (1.0 equiv) dissolved in ethanol at 0°C.

  • HBr added dropwise until pH < 2.

  • Precipitation of the hydrobromide salt occurs within 1–2 hours.

Crystallization from ethanol/diethyl ether yields >95% purity.

Optimization of Critical Reaction Parameters

Solvent Systems

  • Alkylation Reactions : THF outperforms DMF due to reduced side-product formation.

  • Salt Formation : Ethanol ensures high solubility of both amine and HBr, facilitating rapid crystallization.

Temperature Control

  • Alkylation at 65°C balances reaction rate and selectivity.

  • Reductive amination at 25°C prevents cyclopropane ring opening.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02–1.15 (m, 4H, cyclopropyl), 2.45 (s, 3H, N-CH₃), 3.28–3.35 (m, 1H, NH), 6.98–7.20 (m, 4H, aromatic).

  • ¹³C NMR : Cyclopropyl carbons at 8.2 ppm and 10.5 ppm confirm ring integrity.

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₅H₂₀N⁺ [M+H]⁺: 214.1596, found: 214.1598.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
N-Alkylation8598High selectivityRequires dry conditions
Reductive Amination7595Mild conditionspH sensitivity
Salt Formation9599Simple crystallizationAcid handling requirements

Industrial-Scale Considerations

Catalytic Recycling

Palladium catalysts from hydrogenation steps are recovered via filtration and reused for 3–5 cycles without significant activity loss.

Waste Management

  • Aqueous HBr waste neutralized with NaOH produces NaBr, which is recycled.

  • Solvent recovery systems (e.g., distillation) reduce THF and ethanol consumption by 40%.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable rapid mixing and heat dissipation, reducing reaction times for alkylation from 12 hours to 2 hours.

Enzyme-Mediated Amination

Preliminary studies using transaminases show 50–60% conversion at 37°C, offering a greener alternative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopropyl-methyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine hydrobromide, and how are intermediates characterized?

  • Methodology : A multi-step synthesis approach is typically employed. For example, reductive amination using NaCNBH₃ in anhydrous methanol under nitrogen atmosphere is effective for similar tetralin-based amines. Intermediate purity is confirmed via HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) and structural validation via ¹H/¹³C NMR. For instance, trans-4-substituted derivatives were synthesized with yields of 58–71% using optimized solvent ratios and flow rates .
  • Key Parameters : Monitor reaction progress via TLC, isolate products via column chromatography, and confirm stereochemistry using NOESY or X-ray crystallography if available.

Q. How can researchers verify the purity and enantiomeric excess of the compound?

  • Methodology : Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) under isocratic conditions. For example, a solvent system of MeOH:Hexanes (5:85) at 1.5 mL/min resolved enantiomers with retention times (t₁=11.2 min, t₂=12.3 min) for structurally related compounds .
  • Validation : High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) for melting point determination (e.g., 137–139°C for crystalline derivatives) ensure purity .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., cyclopropyl methyl groups at δ 0.91–0.97 ppm, aromatic protons at δ 6.64–7.16 ppm). ¹³C NMR confirms carbon frameworks, including tetralin and cyclopropyl moieties. Mass fragmentation patterns (HRMS) validate molecular ions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s pharmacological potential?

  • Methodology : Synthesize analogs with varying substituents (e.g., cyclohexyl, biphenyl) and evaluate binding affinity via radioligand assays (e.g., σ₁/σ₂ receptors). For example, trans-4-cyclohexyl derivatives showed enhanced receptor affinity compared to cyclooctyl analogs, suggesting steric and electronic effects dominate SAR .
  • Data Analysis : Use GraphPad Prism for dose-response curves and IC₅₀ calculations. Compare with reference ligands (e.g., haloperidol for σ receptors) to contextualize potency .

Q. What experimental strategies address contradictions in cytotoxicity data across cell lines?

  • Methodology : Conduct MTT assays on diverse cancer cell lines (e.g., leukemia HL-60, hepatocarcinoma HepG2) with standardized protocols: 72-hour exposure, 5,000–10,000 cells/well, and absorbance at 490/630 nm. For example, a related hydrobromide analog showed IC₅₀ values ranging from 7.5 μg/mL (leukemia) to 95.5 μg/mL (breast cancer), highlighting tissue-specific uptake or metabolic differences .
  • Troubleshooting : Normalize data to control viability, validate via ATP-based assays (e.g., CellTiter-Glo®), and assess apoptosis via flow cytometry (Annexin V/PI staining).

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., dopamine D₂/D₃). For tetralin-based amines, logP calculations (e.g., 3.2–3.8) and BBB permeability predictions (AdmetSAR) guide lead optimization .
  • Validation : Compare in silico results with in vitro permeability assays (e.g., PAMPA) and microsomal stability tests (human liver microsomes, t₁/₂ >30 min desirable).

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